molecular formula C7H5N3O2S B1295879 4-Nitrobenzo[d]thiazol-2-amine CAS No. 6973-51-9

4-Nitrobenzo[d]thiazol-2-amine

Cat. No. B1295879
CAS RN: 6973-51-9
M. Wt: 195.2 g/mol
InChI Key: XPYJFCKUPMJFHE-UHFFFAOYSA-N
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Description

4-Nitrobenzo[d]thiazol-2-amine is a chemical compound that is part of a broader class of nitrobenzothiazole derivatives. These compounds are characterized by the presence of a nitro group attached to a benzothiazole moiety. The specific structure and substituents on the benzothiazole ring can significantly influence the chemical reactivity and physical properties of these compounds.

Synthesis Analysis

The synthesis of nitrobenzothiazole derivatives can involve various chemical reactions, often including nucleophilic aromatic substitution. For instance, 3-bromo-2-nitrobenzo[b]thiophene reacts with amines to yield N-substituted 3-amino-2-nitrobenzo[b]thiophenes, which can undergo rearrangement to form isomers such as N-substituted 2-amino-3-nitrobenzo[b]thiophenes . Although the exact synthesis of 4-nitrobenzo[d]thiazol-2-amine is not detailed in the provided papers, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of nitrobenzothiazole derivatives can be elucidated using spectroscopic techniques. For example, the crystal structure of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, was determined by single-crystal X-ray diffraction . This technique can reveal the arrangement of atoms within the molecule and the presence of intramolecular and intermolecular hydrogen bonds that stabilize the structure.

Chemical Reactions Analysis

Nitrobenzothiazole derivatives participate in various chemical reactions. Kinetic investigations have shown that the reactions of S-4-nitrophenyl 4-substituted thiobenzoates with secondary alicyclic amines proceed through a stepwise mechanism involving a zwitterionic tetrahedral intermediate . The reactivity of these compounds can be influenced by the electronic properties of the substituents on the benzothiazole ring, as evidenced by the change in rate-determining steps with amine basicity .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzothiazole derivatives are influenced by their molecular structure. For instance, the co-crystal of 2-amino-5-nitro-1,3-thiazole with 4-aminobenzoic acid exhibits a second harmonic generation signal, indicating non-linear optical properties . The presence of nitro and amino groups can also affect the solubility, melting point, and stability of these compounds. The electronic effects of the nitro group can enhance the nucleophilicity of the adjacent nitrogen atom in the thiazole ring, which can be relevant in chemical reactions .

Scientific Research Applications

Synthesis and Structural Analysis

The reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines in N,N-dimethylformamide has been studied, yielding N-substituted 3-amino-2-nitrobenzo[b]thiophenes and their isomers. This process could be useful for the synthesis of compounds structurally related to 4-nitrobenzo[d]thiazol-2-amine (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

Interaction with Carboxylic Acid Derivatives

Studies on the interactions between 6-bromobenzo[d]thiazol-2-amine and various carboxylic acids have been conducted. This research enhances understanding of non-covalent interactions and has implications for the binding capabilities of similar compounds (Jin, Yan, Wang, Xu, Jiang, & Hu, 2012).

Catalytic Applications

In catalysis, rhodium(I) complexes involving amines have shown promise in selectively reducing 4-nitrobenzoic acid to 4-aminobenzoic acid. This process is relevant for producing aromatic amines efficiently, a concept potentially applicable to 4-nitrobenzo[d]thiazol-2-amine and similar compounds (Fernández, Lujano, Macias, Marcano, Baricelli, Longo, Moya, Solórzano, Ortega, & Pardey, 2004).

Fluorescent Tagging and Analytical Applications

4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), closely related to 4-nitrobenzo[d]thiazol-2-amine, is used as a fluorescent tagging reagent in biochemistry and as a derivatization agent in analytical chemistry. This has implications for the potential use of 4-nitrobenzo[d]thiazol-2-amine in similar applications (Annenkov, Verkhozina, Shishlyannikova, & Danilovtseva, 2015).

Safety And Hazards

The safety information for 4-Nitrobenzo[d]thiazol-2-amine indicates that it is classified under the GHS07 pictogram, with a signal word of "Warning" . The hazard statement is H302, and the precautionary statements are P280-P305+P351+P338 .

Future Directions

Benzothiazole derivatives, including 4-Nitrobenzo[d]thiazol-2-amine, have shown promise in the field of medicinal chemistry due to their broad spectrum of biological effects . Future research could focus on exploring their potential applications in the treatment of various diseases, such as cancer and inflammatory disorders .

properties

IUPAC Name

4-nitro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2S/c8-7-9-6-4(10(11)12)2-1-3-5(6)13-7/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYJFCKUPMJFHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50286039
Record name 4-Nitro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796881
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Nitrobenzo[d]thiazol-2-amine

CAS RN

6973-51-9
Record name 6973-51-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43548
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Nitro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
P Venkatesh, VS Tiwari - Arabian Journal of Chemistry, 2016 - Elsevier
Two series of Benzothiazole, Quinazolinone derivatives bearing guanidinopropanoic acid (38 compounds including 27 intermediates) and one series of Schiff base derivatives (14 …
Number of citations: 19 www.sciencedirect.com
K Hazra, LVG Nargund, P Rashmi… - Archiv der …, 2012 - Wiley Online Library
In an attempt to find a new and a safer drug for tuberculosis, we have synthesized a series of fluoronitrobenzothiazolopyrazolines for antitubercular activity. The series comprises three …
Number of citations: 17 onlinelibrary.wiley.com
A Ahmadi, M Khalili, B Mirza… - Mini Reviews in …, 2017 - ingentaconnect.com
Background: Phencyclidine (PCP) as well as the analogues has indicated several pharmacological behaviors like analgesic, anticonvulsant, antianxiety, antidepressant depending on …
Number of citations: 5 www.ingentaconnect.com
S Chandrashekhar, M Gnanarubapriya… - …, 2022 - search.proquest.com
Alzheimer is a chronic neurodegenerative syndrome. It is irreversible disease predominantly degenerates the brain cells and predominantly affects the person aptitude to function …
Number of citations: 0 search.proquest.com
MY Gao, JH Li, SB Zhang, LJ Chen, YS Li… - The Journal of Organic …, 2019 - ACS Publications
A highly efficient synthetic method for the preparation of 2-aminobenzothiazoles starting from arylthioureas has been reported. By using a nickel catalyst, arylthioureas undergo …
Number of citations: 36 pubs.acs.org
MA Mohammed, GH Abdul-Ameer, LS Mahdi - JOURNAL OF KUFA FOR …, 2016 - iasj.net
In the present work, the adoption of the program (Gaussian 09) to use the method of calculation the total (Ab initio of method) according to the Density Function theory (DFT), for the …
Number of citations: 3 www.iasj.net

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